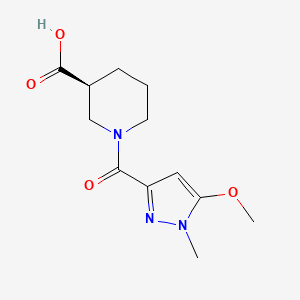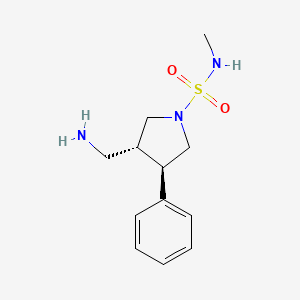![molecular formula C17H21N3O B6645210 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide is a chemical compound that belongs to the pyridine family. It is also known as AMPP or AMPPD and is used in scientific research as a ligand for the sigma-1 receptor. This compound has gained significant attention due to its potential therapeutic applications, including its ability to modulate the activity of the sigma-1 receptor, which is involved in various physiological and pathological processes.
作用机制
The mechanism of action of 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, leading to its potential use in the treatment of various diseases, including neurodegenerative disorders, depression, and anxiety. This compound has also been shown to have neuroprotective effects, leading to its potential use in the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide in lab experiments include its ability to selectively bind to the sigma-1 receptor and its potential therapeutic applications. However, this compound has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide. These include further studies to determine its safety and efficacy, the development of new therapeutic applications, and the investigation of its potential use in combination with other compounds. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential role in various physiological and pathological processes.
合成方法
The synthesis of 2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide can be achieved through several methods, including the reaction of 2-methylpyridine-4-carboxylic acid with N-BOC-1,2-diaminoethane, followed by deprotection with trifluoroacetic acid. Another method involves the reaction of 2-methylpyridine-4-carboxylic acid with 1,2-diaminoethane, followed by protection with BOC and subsequent deprotection with trifluoroacetic acid.
科学研究应用
2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It is a selective ligand for the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological and pathological processes, including neuroprotection, neuroplasticity, and cell survival. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to its potential use in the treatment of various diseases, including neurodegenerative disorders, depression, and anxiety.
属性
IUPAC Name |
2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-5-3-4-6-14(12)9-13(2)20-17(21)15-7-8-19-16(10-15)11-18/h3-8,10,13H,9,11,18H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULQGIOOMSOLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC(=O)C2=CC(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)


![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)




![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)


![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)
